2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide
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Overview
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, two methoxy groups on the phenyl ring, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as reaction time, temperature, and catalyst concentration are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups.
Scientific Research Applications
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2,4-dimethoxyphenyl)-N-phenylpropanamide
- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-chlorophenyl)propanamide
- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide
Uniqueness
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-7-16(8-5-13)21-19(22)15(12-20)10-14-6-9-17(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYDJTMDEVBQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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